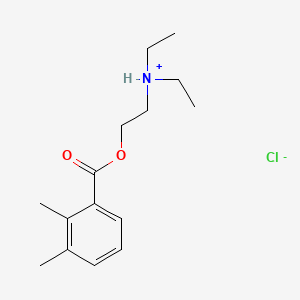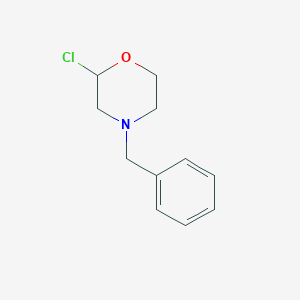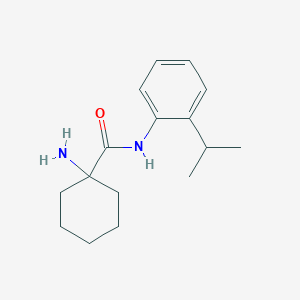![molecular formula C14H24N2O9 B13790417 2-[1,2-Bis(2-aminooxy-2-oxoethyl)-2-(carboxymethyl)cyclohexyl]acetic acid;hydrate CAS No. 87095-89-4](/img/structure/B13790417.png)
2-[1,2-Bis(2-aminooxy-2-oxoethyl)-2-(carboxymethyl)cyclohexyl]acetic acid;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Cyclohexanediaminetetraacetic Acid typically involves the reaction of trans-1,2-diaminocyclohexane with chloroacetic acid in the presence of a base . The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product through hydrolysis and purification steps .
Industrial Production Methods: In industrial settings, the production of trans-1,2-Cyclohexanediaminetetraacetic Acid involves large-scale reactions under controlled conditions to ensure high yield and purity . The process includes the use of specialized equipment for mixing, heating, and purification to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: trans-1,2-Cyclohexanediaminetetraacetic Acid undergoes various chemical reactions, including complexation, chelation, and substitution reactions . It forms stable complexes with metal ions, which can be used in analytical and industrial applications .
Common Reagents and Conditions: The compound reacts with metal ions such as iron, manganese, and zinc in aqueous solutions . The reactions typically occur under mild conditions, with the pH and temperature being carefully controlled to optimize the formation of metal complexes .
Major Products: The major products formed from these reactions are metal-chelate complexes, which are used in various applications such as water treatment, analytical chemistry, and industrial processes .
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-1,2-Cyclohexanediaminetetraacetic Acid is used as a chelating agent to form stable complexes with metal ions . These complexes are valuable in analytical techniques such as titration and chromatography .
Biology: In biological research, the compound is used to study metal ion interactions and their effects on biological systems . It is also used in the purification of proteins and enzymes by removing metal ion contaminants .
Medicine: In medicine, trans-1,2-Cyclohexanediaminetetraacetic Acid is used in chelation therapy to treat heavy metal poisoning . It binds to toxic metal ions in the body, allowing them to be excreted through the urine .
Industry: In industrial applications, the compound is used in water treatment to remove heavy metal ions from wastewater . It is also used in the production of detergents and cleaning agents to enhance their effectiveness .
Mécanisme D'action
Mechanism: The mechanism by which trans-1,2-Cyclohexanediaminetetraacetic Acid exerts its effects involves the formation of stable complexes with metal ions . The compound has multiple binding sites that coordinate with metal ions, forming a chelate complex . This complexation prevents the metal ions from participating in unwanted chemical reactions .
Molecular Targets and Pathways: The primary molecular targets of trans-1,2-Cyclohexanediaminetetraacetic Acid are metal ions such as iron, manganese, and zinc . The compound interacts with these ions through its carboxylate and amine groups, forming stable complexes that are biologically inactive .
Comparaison Avec Des Composés Similaires
- Ethylenediaminetetraacetic acid (EDTA)
- Diethylenetriaminepentaacetic acid (DTPA)
- Nitrilotriacetic acid (NTA)
- Triethylenetetramine (TETA)
These compounds share similar structures and functions but differ in their chelating abilities and specific applications .
Propriétés
Numéro CAS |
87095-89-4 |
|---|---|
Formule moléculaire |
C14H24N2O9 |
Poids moléculaire |
364.35 g/mol |
Nom IUPAC |
2-[1,2-bis(2-aminooxy-2-oxoethyl)-2-(carboxymethyl)cyclohexyl]acetic acid;hydrate |
InChI |
InChI=1S/C14H22N2O8.H2O/c15-23-11(21)7-13(5-9(17)18)3-1-2-4-14(13,6-10(19)20)8-12(22)24-16;/h1-8,15-16H2,(H,17,18)(H,19,20);1H2 |
Clé InChI |
NLPMKEXUCVBUJX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)(CC(=O)O)CC(=O)ON)(CC(=O)O)CC(=O)ON.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)




![2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate](/img/structure/B13790403.png)
